Cas no 1418112-83-0 (3-Methylazetidine-1-sulfonamide)

3-Methylazetidine-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-methylazetidine-1-sulfonamide
- 1-Azetidinesulfonamide, 3-methyl-
- P20736
- MFCD24386824
- 3-Methyl-1-azetidinesulfonamide
- AVSGFRVSZZIUNB-UHFFFAOYSA-N
- BS-42744
- 1418112-83-0
- CS-0309958
- SCHEMBL14645469
- SY246177
- DB-411189
- 3-Methylazetidine-1-sulfonamide
-
- MDL: MFCD24386824
- インチ: 1S/C4H10N2O2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8)
- InChIKey: AVSGFRVSZZIUNB-UHFFFAOYSA-N
- SMILES: S(N)(N1CC(C)C1)(=O)=O
計算された属性
- 精确分子量: 150.04629874 g/mol
- 同位素质量: 150.04629874 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 187
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 71.8
- 分子量: 150.20
3-Methylazetidine-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM754824-5g |
1-Azetidinesulfonamide, 3-methyl- |
1418112-83-0 | 95%+ | 5g |
$252 | 2023-02-02 | |
Ambeed | A1233645-100mg |
3-Methylazetidine-1-sulfonamide |
1418112-83-0 | 98% | 100mg |
$11.0 | 2025-02-22 | |
Ambeed | A1233645-5g |
3-Methylazetidine-1-sulfonamide |
1418112-83-0 | 98% | 5g |
$148.0 | 2025-02-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1932-5G |
3-methylazetidine-1-sulfonamide |
1418112-83-0 | 97% | 5g |
¥ 1,386.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1932-100G |
3-methylazetidine-1-sulfonamide |
1418112-83-0 | 97% | 100g |
¥ 12,012.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1932-10G |
3-methylazetidine-1-sulfonamide |
1418112-83-0 | 97% | 10g |
¥ 2,310.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1932-25G |
3-methylazetidine-1-sulfonamide |
1418112-83-0 | 97% | 25g |
¥ 4,620.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1932-50G |
3-methylazetidine-1-sulfonamide |
1418112-83-0 | 97% | 50g |
¥ 7,392.00 | 2023-03-30 | |
Aaron | AR001HXB-5g |
1-Azetidinesulfonamide, 3-methyl- |
1418112-83-0 | 98% | 5g |
$121.00 | 2025-02-10 | |
1PlusChem | 1P001HOZ-250mg |
1-Azetidinesulfonamide, 3-methyl- |
1418112-83-0 | 98% | 250mg |
2024-06-20 |
3-Methylazetidine-1-sulfonamide 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
3-Methylazetidine-1-sulfonamideに関する追加情報
Introduction to 3-Methylazetidine-1-sulfonamide (CAS No. 1418112-83-0)
3-Methylazetidine-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1418112-83-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and potential therapeutic applications. The molecular structure of 3-Methylazetidine-1-sulfonamide incorporates a sulfonamide functional group attached to a azetidine ring, which is substituted with a methyl group at the 3-position. This unique structural motif contributes to its distinct chemical properties and biological interactions, making it a subject of interest for researchers exploring novel pharmacophores.
The sulfonamide moiety is particularly noteworthy due to its established role as a pharmacological scaffold. Sulfonamides have been widely utilized in the development of antibiotics, diuretics, and anti-inflammatory agents, among others. The presence of the sulfonamide group in 3-Methylazetidine-1-sulfonamide suggests potential biological activities that may be relevant to these therapeutic areas. Furthermore, the azetidine ring introduces rigidity and specific spatial orientation to the molecule, which can influence its binding affinity and selectivity towards biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-Methylazetidine-1-sulfonamide with various biological targets with high precision. These studies have highlighted the compound's potential as an inhibitor of certain enzymes and receptors implicated in metabolic disorders and inflammatory diseases. For instance, preliminary docking studies indicate that 3-Methylazetidine-1-sulfonamide may interact with enzymes involved in glycogen metabolism, suggesting its utility in the development of treatments for metabolic syndromes.
In addition to its structural features, the physicochemical properties of 3-Methylazetidine-1-sulfonamide play a crucial role in determining its pharmacokinetic behavior. The compound exhibits moderate solubility in water and organic solvents, which is favorable for formulation into pharmaceutical products. Its stability under various storage conditions also makes it a practical candidate for further development. These characteristics are essential for ensuring the compound's efficacy and safety when used in clinical settings.
The synthesis of 3-Methylazetidine-1-sulfonamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Modern synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to enhance the efficiency and selectivity of these processes. The development of novel synthetic routes not only facilitates the production of 3-Methylazetidine-1-sulfonamide but also provides valuable insights into its structural complexity.
One of the most compelling aspects of 3-Methylazetidine-1-sulfonamide is its potential as a lead compound for drug discovery. Researchers are exploring its derivatives to identify analogs with improved pharmacological profiles. By modifying specific functional groups or substituents, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties. This approach aligns with the growing trend in medicinal chemistry towards structure-based drug design, where computational tools are leveraged to guide the optimization process.
The biological evaluation of 3-Methylazetidine-1-sulfonamide has been conducted using both in vitro and in vivo models. In vitro studies have revealed promising interactions with target proteins, suggesting potential therapeutic effects against various diseases. For example, cell-based assays have demonstrated that 3-Methylazetidine-1-sulfonamide can modulate pathways associated with inflammation and cell proliferation. These findings warrant further investigation into its mechanisms of action and potential clinical applications.
Preclinical studies are essential for assessing the safety and efficacy of 3-Methylazetidine-1-sulfonamide before it can be considered for human trials. Animal models provide valuable data on toxicity profiles, pharmacokinetics, and pharmacodynamics. The results from these studies will help determine whether 3-Methylazetidine-1-sulfonamide meets the stringent criteria required for further development as a therapeutic agent. If successful, it could pave the way for new treatments targeting unmet medical needs.
The regulatory landscape also plays a critical role in advancing compounds like 3-Methylazetidine-1-sulfonamide through clinical development pipelines. Compliance with regulatory guidelines ensures that pharmaceutical products are safe and effective for patient use. Regulatory agencies require comprehensive data on chemical synthesis, quality control, preclinical safety, and clinical efficacy before approving new drugs. Navigating this complex process requires collaboration between chemists, biologists, clinicians, and regulatory experts.
The future prospects for 3-Methylazetidine-1-sulfonamide are promising given its unique structural features and potential biological activities. Continued research efforts will focus on optimizing its synthetic routes, exploring novel derivatives, and evaluating its therapeutic potential in preclinical models. Advances in drug discovery technologies may further accelerate the development process by providing more efficient tools for molecular design and testing.
In conclusion,3-Methylazetidine-1-sulfonamide (CAS No.: 1418112-83-0) represents an intriguing compound with significant potential in pharmaceutical research. Its structural characteristics, combined with promising preliminary findings from computational and experimental studies, make it a valuable candidate for further exploration as a lead compound or intermediate in drug development programs.
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